[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Description
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid (CAS: 2377608-24-5) is an arylboronic acid derivative characterized by a trifluoromethyl (-CF₃), fluoro (-F), and amino (-NH₂) substituent on the phenyl ring. Its molecular weight is 222.93 g/mol, with a purity of 98% . The compound’s electron-withdrawing trifluoromethyl and fluorine groups likely enhance its acidity and influence its reactivity in cross-coupling reactions or biological interactions.
Properties
IUPAC Name |
[5-amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4NO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYZNDYUUWUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: DMSO, THF, or ethanol.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from nucleophilic substitution).
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
5-Amino-2-fluoro-3-(trifluoromethyl)phenylboronic acid serves as a key reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Table 1: Common Reactions Involving 5-Amino-2-fluoro-3-(trifluoromethyl)phenylboronic Acid
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Negishi Coupling | Synthesis of aryl halides | |
| Stille Coupling | Formation of aryl-stannanes |
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-amino derivatives of phenylboronic acids exhibit antimicrobial properties. Specifically, studies have shown that this compound can inhibit the growth of various fungi and bacteria. For instance, it demonstrated moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of existing antifungal drugs like Tavaborole .
Case Study: Antimicrobial Mechanism
The mechanism of action involves the compound's ability to interact with the leucyl-tRNA synthetase (LeuRS) enzyme in microorganisms. Docking studies suggest that the compound can bind effectively to the active site of LeuRS, which is crucial for protein synthesis in bacteria and fungi .
Biochemical Applications
Molecular Recognition
Boronic acids like 5-amino-2-fluoro-3-(trifluoromethyl)phenylboronic acid are utilized as chemical receptors for molecular recognition. They can selectively bind to sugars and other diols due to their unique structural features. This property is exploited in designing biosensors and drug delivery systems .
Table 2: Applications in Biochemical Research
| Application | Description | Reference |
|---|---|---|
| Biosensors | Detection of glucose and other biomolecules | |
| Drug Delivery Systems | Enhanced cellular uptake through boronated compounds |
Fluorinated Compound Properties
The incorporation of fluorine into the structure significantly alters the physical and chemical properties of the compound. Fluorinated boronic acids tend to exhibit increased lipophilicity and stability, making them suitable candidates for drug development. The presence of fluorine also enhances binding interactions with biological targets, which is essential for therapeutic efficacy .
Mechanism of Action
The mechanism by which [5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets:
Protease Inhibition: The boronic acid group forms a reversible covalent bond with the active site serine residue of proteases, inhibiting their activity.
Pathways Involved: This interaction can disrupt the normal function of proteases, leading to the inhibition of processes such as protein degradation and signal transduction.
Comparison with Similar Compounds
5-Trifluoromethyl-2-formylphenylboronic Acid
Structural Differences: Replaces the amino group with a formyl (-CHO) substituent. Key Properties:
- Acidity: The trifluoromethyl group significantly increases acidity compared to non-fluorinated analogs, facilitating interactions in biological systems .
- Benzoxaborole Formation : In solution, it isomerizes to 3-hydroxybenzoxaborole, a cyclic structure implicated in antifungal activity .
- Antimicrobial Activity : Demonstrates moderate activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against Bacillus cereus—lower than the FDA-approved benzoxaborole drug Tavaborole (AN2690) .
Mechanistic Insight : Docking studies suggest the cyclic benzoxaborole isomer binds to leucyl-tRNA synthetase (LeuRS) in Candida albicans, mimicking Tavaborole’s mechanism .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
Structural Differences: Features a methoxyethyl phenoxy side chain instead of trifluoromethyl/amino groups. Key Properties:
- Enzyme Inhibition : Exhibits potent inhibition of fungal histone deacetylase (RPD3) in Magnaporthe oryzae, with maximum inhibition at 1 µM concentration—comparable to the reference inhibitor trichostatin A .
- Structural Advantage : The methoxyethyl group may enhance solubility or target binding, though direct comparisons to trifluoromethyl-containing analogs are lacking .
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic Acid
Structural Differences: Substitutes the trifluoromethyl and amino groups with an isopropylcarbamoyl (-CONH-iPr) moiety. Key Properties:
5-Amino-2-fluorophenylboronic Acid
Structural Differences : Lacks the trifluoromethyl group, simplifying the substitution pattern.
Key Properties :
- Synonym Richness: Marketed under multiple names (e.g., AG-H-52457, PubChem1744), indicating broad commercial interest .
- Hypothetical Activity : The absence of the electron-withdrawing trifluoromethyl group may reduce acidity and alter binding kinetics compared to the target compound .
Comparative Analysis Table
Mechanistic and Functional Insights
- Antimicrobial Potential: While direct data for the target compound are absent, structural parallels to benzoxaboroles (e.g., ) suggest possible LeuRS inhibition. However, the amino group may hinder cyclization into the bioactive benzoxaborole form .
- Enzyme Inhibition : The methoxyethyl derivative () highlights how side-chain modifications can optimize enzyme binding, a strategy that could be applied to trifluoromethyl-bearing analogs .
Biological Activity
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C7H5BF4N
- Molecular Weight : 195.93 g/mol
- CAS Number : 2377608-24-5
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
The compound's anticancer activity is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. A study evaluating phenylboronic acid derivatives demonstrated that compounds with similar structures could arrest the cell cycle at the G2/M phase and activate apoptotic pathways through caspase-3 activation. This was observed in ovarian cancer cell lines, where compounds led to morphological changes indicative of mitotic catastrophe and increased aneuploidy .
Structure-Activity Relationship (SAR)
The presence of fluorine atoms in the structure significantly influences the biological activity of boronic acids. For instance, the position of fluorine affects the compound's potency; derivatives with fluorine at specific positions (e.g., 2-fluoro) showed enhanced antiproliferative activity compared to others .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity.
In Vitro Studies
Studies have shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of established drugs like Tavaborole (AN2690). The compound also displayed antifungal properties against Candida albicans and Aspergillus niger, suggesting its potential as a broad-spectrum antimicrobial agent .
Proposed Mechanism
The proposed mechanism for its antimicrobial action involves inhibition of leucyl-tRNA synthetase (LeuRS), similar to other effective benzoxaborole derivatives. This inhibition disrupts protein synthesis in microorganisms, leading to growth inhibition .
Case Studies and Research Findings
-
Antiproliferative Effects :
- A study assessed various phenylboronic acid derivatives for their antiproliferative effects across five cancer cell lines using SRB and MTT assays. Results indicated that certain derivatives, including those with fluorine substitutions, exhibited low micromolar IC50 values, marking them as promising candidates for further development as anticancer agents .
-
Antimicrobial Efficacy :
- Research highlighted the synthesis and characterization of 5-trifluoromethyl-2-formylphenylboronic acid, which was tested for antimicrobial activity. The compound showed notable efficacy against both fungal and bacterial strains, indicating its potential utility in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
